molecular formula C28H29N2NaO6 B609901 Pemafibrate sodium CAS No. 950644-31-2

Pemafibrate sodium

Cat. No.: B609901
CAS No.: 950644-31-2
M. Wt: 512.53
InChI Key: JSNXVHCVJMDNKW-VQIWEWKSSA-M
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Description

Pemafibrate sodium is a novel selective peroxisome proliferator-activated receptor alpha modulator. It is primarily used for the treatment of dyslipidemia, particularly in reducing serum triglycerides and increasing high-density lipoprotein cholesterol levels. This compound has shown a superior benefit-risk balance compared to conventional fibrates, making it a promising therapeutic agent for patients with hypertriglyceridemia and low high-density lipoprotein cholesterol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pemafibrate sodium is synthesized through a series of chemical reactions involving the formation of key intermediates. The synthetic route typically involves the following steps:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.

    Purification and Crystallization: The final product is purified through recrystallization and other purification techniques to obtain high-purity this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Pemafibrate sodium undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized metabolites.

    Reduction: Reduction reactions can convert this compound into reduced forms with different pharmacological properties.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups to modify the compound’s activity.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.

    Reduction Reagents: Reduction reactions often use reagents such as sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Scientific Research Applications

Pemafibrate sodium has a wide range of scientific research applications, including:

Mechanism of Action

Pemafibrate sodium exerts its effects by selectively activating peroxisome proliferator-activated receptor alpha. This activation leads to the upregulation of genes involved in fatty acid oxidation, lipid transport, and energy metabolism. The molecular targets and pathways involved include:

Comparison with Similar Compounds

  • Fenofibrate
  • Bezafibrate
  • Gemfibrozil

Pemafibrate sodium stands out due to its unique balance of efficacy and safety, making it a valuable therapeutic option for patients with dyslipidemia and related metabolic disorders.

Properties

IUPAC Name

sodium;(2R)-2-[3-[[1,3-benzoxazol-2-yl-[3-(4-methoxyphenoxy)propyl]amino]methyl]phenoxy]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O6.Na/c1-3-25(27(31)32)35-23-9-6-8-20(18-23)19-30(28-29-24-10-4-5-11-26(24)36-28)16-7-17-34-22-14-12-21(33-2)13-15-22;/h4-6,8-15,18,25H,3,7,16-17,19H2,1-2H3,(H,31,32);/q;+1/p-1/t25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNXVHCVJMDNKW-VQIWEWKSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)[O-])OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)[O-])OC1=CC=CC(=C1)CN(CCCOC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4O3.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N2NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950644-31-2
Record name Pemafibrate sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950644312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PEMAFIBRATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/321L8P020Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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